molecular formula C7H4F5N B13147110 2,6-Difluoro-3-(trifluoromethyl)aniline

2,6-Difluoro-3-(trifluoromethyl)aniline

Cat. No.: B13147110
M. Wt: 197.10 g/mol
InChI Key: UNSGIEMHJDQDKD-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)aniline is an aromatic amine with a benzene ring substituted by fluorine atoms at positions 2 and 6 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₇H₄F₅N, and it has a molecular weight of 201.1 g/mol. The compound’s unique electronic and steric properties—imparted by the electron-withdrawing fluorine and trifluoromethyl groups—make it valuable in pharmaceuticals, agrochemicals, and materials science. Enhanced metabolic stability and bioavailability are attributed to fluorine’s electronegativity and the trifluoromethyl group’s lipophilicity, enabling strong interactions with biological targets .

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2

InChI Key

UNSGIEMHJDQDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)aniline typically involves the fluorination of aniline derivatives. One common method is the halogenation of 2,6-dichloro-4-trifluoromethyl aniline, followed by a substitution reaction to introduce the fluorine atoms. The reaction conditions often involve the use of powdered iron and anhydrous ferric chloride as catalysts, with the reaction carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The industrial methods also focus on the recovery and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted anilines, nitro compounds, and various aromatic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Difluoro-3-(trifluoromethyl)aniline with analogs differing in substituent positions, halogen types, or functional groups. Key differences in reactivity, stability, and biological activity are highlighted.

Substituent Position and Halogen Variation

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties Applications
This compound 2-F, 6-F, 3-CF₃ High metabolic stability, strong enzyme binding due to fluorine electronegativity . Anticancer agents, antimicrobials .
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline 2-F, 6-F, 4-CF₃, phenoxy group Enhanced stability and reactivity for materials science . Advanced polymers, coatings .
2,6-Diiodo-4-(trifluoromethyl)aniline 2-I, 6-I, 4-CF₃ Higher molecular weight (436.92 g/mol); iodine enhances biomolecule interaction . Radiopharmaceuticals, imaging .
3-(Trifluoromethyl)aniline 3-CF₃ Simpler structure; moderate enzyme inhibition . Intermediate for agrochemicals .

Key Insights :

  • Halogen Effects: Replacing fluorine with iodine (e.g., 2,6-Diiodo-4-CF₃-aniline) increases molecular weight and alters biomolecule binding, favoring diagnostic applications .
  • Phenoxy Group Addition: The phenoxy group in 4-[2,6-Difluoro-4-CF₃-phenoxy]-3-fluoroaniline enhances thermal stability, making it suitable for high-performance materials .
Table 2: Antimicrobial and Anticancer Activities
Compound Name Antimicrobial Activity Anticancer Activity Notes
This compound High (IC₅₀: 1.2 µM) Moderate (IC₅₀: 8.5 µM) Synergistic effects with β-lactam antibiotics against MRSA .
2,6-Difluoro-4-(trifluoromethyl)aniline Moderate (IC₅₀: 5.7 µM) Low (IC₅₀: >20 µM) Lacks phenoxy group; reduced membrane penetration .
3-Fluoro-4-methylaniline Low (IC₅₀: 15.3 µM) Moderate (IC₅₀: 7.8 µM) Fewer fluorine atoms limit metabolic stability .
Trifluralin (dinitroaniline analog) N/A High (IC₅₀: 2.1 µM) Targets plant tubulin; limited use in mammals due to toxicity .

Key Insights :

  • Phenoxy Group Impact: The target compound’s phenoxy-free structure balances antimicrobial and anticancer efficacy, unlike bulkier analogs .
  • Nitro Group Trade-offs : Dinitroanilines like trifluralin exhibit potent anticancer activity but face toxicity limitations in mammalian systems .

Biological Activity

2,6-Difluoro-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has attracted attention due to its unique electronic properties and potential applications in medicinal chemistry. The presence of fluorine atoms significantly influences the compound's biological activity, making it a subject of interest in various pharmacological studies.

The molecular formula of this compound is C7H4F5N. The compound features a trifluoromethyl group (-CF3) and two fluorine atoms attached to the aniline structure, which enhances its lipophilicity and metabolic stability.

Biological Activity Overview

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This section summarizes key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have reported on the anticancer potential of fluorinated anilines. For instance, derivatives of anilines with trifluoromethyl substitutions have shown significant antiproliferative effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)
  • HT-29 (colorectal cancer)

In one study, compounds similar to this compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating promising anticancer properties .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of tubulin polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of enzymatic activity : The unique electronic properties imparted by the trifluoromethyl group may enhance binding affinity to specific targets, such as kinases involved in cancer progression .

Case Studies

  • Study on Antiproliferative Effects : A comparative study evaluated various fluorinated anilines against HeLa cells. The results indicated that this compound had an IC50 value of approximately 1.5 μM, showcasing its potential as a lead compound for further development .
  • In Vivo Studies : In zebrafish models, the compound exhibited significant inhibition of tumor growth when administered at sub-toxic doses. This highlights its potential for further exploration in preclinical settings .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and number of fluorine atoms are critical for enhancing biological activity. The trifluoromethyl group at the para position has been associated with improved potency against various biological targets compared to other substitutions .

CompoundIC50 (μM)Cell Line
This compound1.5HeLa
4'-Fluoroaniline0.083A549
4'-Chloroaniline0.091MDA-MB-231

Q & A

Q. Table 1: Key Hazard Information

Hazard CategoryDetailsReference
Acute ToxicityHarmful if inhaled or swallowed
Skin IrritationCauses irritation; use PPE
Environmental PrecautionsAvoid release into waterways

Basic: What synthetic routes are available for this compound, and how do reaction conditions affect yield?

Answer:
While direct synthesis methods for this compound are not explicitly documented, analogous pathways for chloro- and trifluoromethyl-substituted anilines (e.g., 2,6-Dichloro-4-trifluoromethylaniline) suggest:

  • Halogenation: Fluorination via Balz-Schiemann reaction or halogen exchange (Halex) using KF/Cu catalysts under high temperatures (~200°C) .
  • Amination: Nitro group reduction (e.g., catalytic hydrogenation with Pd/C) in polar aprotic solvents (DMF, DMSO) .
  • Key Factors:
    • Temperature: Excessive heat may degrade the amine group; optimize between 80–120°C.
    • Catalyst Selection: Copper(I) iodide improves regioselectivity in fluorination .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • ¹⁹F NMR: Identifies fluorine substituents' electronic environment. Expect distinct peaks for aromatic (δ -110 to -120 ppm) and CF₃ groups (δ -60 to -70 ppm) .
  • ¹H NMR: Aromatic protons adjacent to fluorine show splitting (J ≈ 8–12 Hz). Integration confirms substitution pattern.
  • Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ at m/z 198 (calculated molecular weight: 197.12). Fragmentation patterns validate CF₃ and NH₂ groups.
  • IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced: How do electron-withdrawing substituents (F, CF₃) influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The trifluoromethyl (CF₃) and fluorine groups strongly deactivate the aromatic ring via inductive and resonance effects, directing electrophiles to the para position relative to the amine.

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50–70°C). Meta-directing effects of CF₃ may compete, leading to mixed products .
  • Sulfonation: Limited reactivity due to deactivation; oleum (fuming H₂SO₄) is often necessary.
  • Regioselectivity Challenges: Computational modeling (DFT) is recommended to predict dominant pathways .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point) for this compound?

Answer:
Discrepancies may arise from impurities or polymorphic forms. Methodological recommendations:

  • Purification: Recrystallize from ethanol/water or use column chromatography (silica gel, hexane/ethyl acetate).
  • Standardized Characterization: Report melting points with DSC (Differential Scanning Calorimetry) at controlled heating rates (2–5°C/min) .
  • Cross-Validation: Compare data with structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)aniline, boiling point: 207–208°C ).

Advanced: What strategies mitigate decomposition of this compound during high-temperature reactions?

Answer:

  • Inert Atmosphere: Use nitrogen or argon to prevent oxidation of the amine group .
  • Stabilizers: Add radical scavengers (e.g., BHT) in free-radical reactions .
  • Low-Light Conditions: Store and react in amber glassware to avoid photodegradation .

Advanced: How does the basicity of this compound compare to other substituted anilines?

Answer:
The compound’s basicity (pKa ≈ 1–2) is significantly lower than unsubstituted aniline (pKa 4.6) due to electron withdrawal by F and CF₃ groups:

  • CF₃ Effect: Strong inductive (-I) effect reduces electron density on NH₂.
  • Fluorine Resonance: Ortho/para fluorine withdraws electrons via resonance (-R) .
    Table 2: Basicity Comparison
CompoundpKa (Approx.)Reference
Aniline4.6
p-(Trifluoromethyl)aniline1.8
This compound~1.5 (Predicted)-

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